molecular formula C16H22Cl3NO7 B5063010 (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate

(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate

Cat. No. B5063010
M. Wt: 446.7 g/mol
InChI Key: IGYFEYMHGHKYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. In

Mechanism of Action

(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and activates several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The activation of β3-adrenergic receptors by (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate leads to several biochemical and physiological effects. These include increased energy expenditure, increased lipolysis, decreased insulin resistance, and improved glucose metabolism. The compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in lab experiments is its high selectivity for the β3-adrenergic receptor. This allows for specific investigation of the effects of β3-adrenergic receptor activation on energy metabolism and thermogenesis. However, one limitation of the compound is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the use of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate in scientific research. One direction is the investigation of its effects on other physiological systems, such as the cardiovascular and immune systems. Another direction is the development of more potent and selective β3-adrenergic receptor agonists for potential therapeutic use in obesity and metabolic disorders. Additionally, the compound could be used in combination with other drugs to investigate potential synergistic effects on energy metabolism and thermogenesis.

Synthesis Methods

The synthesis of (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate involves several steps. Firstly, 2,4,6-trichlorophenol is reacted with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with (3-methoxypropyl)amine to form (3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine. Finally, this amine is reacted with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in energy metabolism and thermogenesis. It has been shown to increase energy expenditure and promote fat loss in animal models. The compound has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity and glucose metabolism.

properties

IUPAC Name

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO3.C2H2O4/c1-19-5-2-3-18-4-6-20-7-8-21-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYFEYMHGHKYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid

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